![molecular formula C24H36OSn B2719583 Tributyl-(4-phenoxyphenyl)stannane CAS No. 99128-02-6](/img/structure/B2719583.png)
Tributyl-(4-phenoxyphenyl)stannane
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Overview
Description
Tributyl-(4-phenoxyphenyl)stannane is an organotin compound with the chemical formula C24H36OSn. It is a member of the organotin family, which are compounds containing tin bonded to carbon. These compounds are known for their versatility in organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl-(4-phenoxyphenyl)stannane can be synthesized through the reaction of tributyltin hydride with 4-phenoxyphenyl halides under specific conditions. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tributyl-(4-phenoxyphenyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can act as a reducing agent in radical reactions.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include radical initiators like AIBN, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Scientific Research Applications
Tributyl-(4-phenoxyphenyl)stannane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tributyl-(4-phenoxyphenyl)stannane involves its ability to participate in radical reactions. The compound can donate or accept radicals, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: A commonly used organotin compound in radical reactions.
Phenyltributylstannane: Similar in structure but with a phenyl group instead of a phenoxy group.
Uniqueness
Tributyl-(4-phenoxyphenyl)stannane is unique due to the presence of the phenoxy group, which imparts different reactivity and properties compared to other organotin compounds. This makes it particularly useful in specific synthetic applications where the phenoxy group can participate in further reactions .
Biological Activity
Tributyl-(4-phenoxyphenyl)stannane is an organotin compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the compound's biological activity.
Overview of Organotin Compounds
Organotin compounds, including this compound, are characterized by their tin atom bonded to organic groups. These compounds are studied for various applications, particularly in biology and medicine, due to their antifungal, antibacterial, and potential anticancer properties.
The biological activity of this compound is primarily attributed to its ability to participate in radical reactions. This compound can donate or accept radicals, making it a versatile reagent in organic synthesis and potentially influencing various biological pathways. The specific molecular targets include enzymes and receptors that modulate cellular functions.
Biological Activities
- Antifungal Properties : Research indicates that organotin compounds exhibit antifungal activity. This compound has shown effectiveness against various fungal strains, potentially inhibiting their growth through disruption of cellular processes.
- Antibacterial Effects : Similar to its antifungal properties, this compound also demonstrates antibacterial activity. Studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for further investigation in antimicrobial applications.
- Anticancer Potential : There is ongoing research into the role of organotin compounds in cancer therapy. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, although more extensive studies are required to confirm these findings and elucidate the underlying mechanisms.
Table 1: Summary of Biological Activities
Activity Type | Effectiveness | Target Organisms/Cells | References |
---|---|---|---|
Antifungal | Moderate | Various fungal strains | |
Antibacterial | Moderate | Specific bacterial strains | |
Anticancer | Potential | Cancer cell lines |
Case Study: Antifungal Activity
A study conducted on the antifungal efficacy of this compound demonstrated significant inhibition against Candida albicans and Aspergillus niger. The compound was tested at varying concentrations, revealing a dose-dependent response where higher concentrations led to greater inhibition of fungal growth.
Case Study: Antibacterial Activity
In another investigation focusing on antibacterial properties, this compound was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively reduced bacterial viability by disrupting cell membrane integrity.
Properties
IUPAC Name |
tributyl-(4-phenoxyphenyl)stannane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9O.3C4H9.Sn/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;3*1-3-4-2;/h1,3-10H;3*1,3-4H2,2H3; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEXQGHFMDSTQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36OSn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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